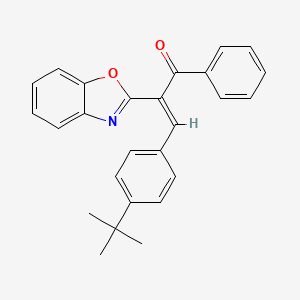

![molecular formula C16H12ClNO4 B5411415 4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5411415.png)

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

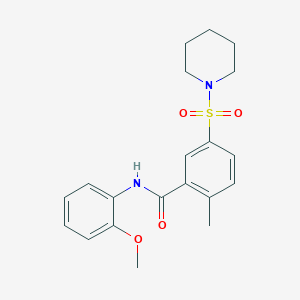

The compound “4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one” is a benzodioxole derivative . Benzodioxole derivatives are found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They have been synthesized and evaluated for their anticancer activity against various cancer cell lines .

Synthesis Analysis

The synthesis of benzodioxole derivatives involves a Pd-catalyzed C-N cross-coupling . The synthesis of similar compounds has been reported to involve the reaction of catechol with disubstituted halomethanes .Molecular Structure Analysis

The molecular structure of benzodioxole derivatives is characterized by a benzene ring fused with a dioxole ring . The specific structure of “this compound” would include additional functional groups attached to this core structure.Chemical Reactions Analysis

The chemical reactions involving benzodioxole derivatives are diverse, depending on the specific functional groups present in the molecule. For instance, benzodioxole derivatives bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of benzodioxole derivatives can vary widely depending on their specific structure. For instance, 1,3-Benzodioxole is a colorless liquid with a density of 1.064 g/cm³, a boiling point of 172-173 °C, and a molar mass of 122.123 g/mol .Mecanismo De Acción

While the specific mechanism of action for “4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one” is not mentioned in the retrieved sources, benzodioxole derivatives have been studied for their anticancer activity. Some of these compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Safety and Hazards

Propiedades

IUPAC Name |

4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO4/c17-11-6-15-14(21-9-22-15)5-10(11)7-18-12-3-1-2-4-13(12)20-8-16(18)19/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGVJXPKIFLZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC4=C(C=C3Cl)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5411335.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5411348.png)

![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5411356.png)

![6,7-dimethoxy-2-methyl-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5411367.png)

![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5411377.png)

![N-{2-[4-(quinolin-4-ylmethyl)morpholin-2-yl]ethyl}methanesulfonamide](/img/structure/B5411382.png)

![N-{3-[4-(3-methylphenoxy)piperidin-1-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5411389.png)

![N-(isoxazol-3-ylmethyl)-2-methyl-7-(pyrrolidin-1-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5411404.png)

![5-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5411408.png)